Cas no 6945-83-1 (Benzene,2-bromo-4-(1,1-dimethylethyl)-1-(4-nitrophenoxy)-)
6945-83-1 structure
Product Name:Benzene,2-bromo-4-(1,1-dimethylethyl)-1-(4-nitrophenoxy)-
CAS No:6945-83-1
MF:C16H16BrNO3
MW:350.207143783569
CID:524411
PubChem ID:243228
Update Time:2025-04-19
Benzene,2-bromo-4-(1,1-dimethylethyl)-1-(4-nitrophenoxy)- Chemical and Physical Properties
Names and Identifiers
-
- Benzene,2-bromo-4-(1,1-dimethylethyl)-1-(4-nitrophenoxy)-
- 2-bromo-4-tert-butyl-1-(4-nitrophenoxy)benzene
- AC1L6B3I
- AC1Q26QR
- AG-J-73721
- AR-1D9522
- CTK5C9955
- KB-228904
- NSC52580
- NSC-52580
- DTXSID30287807
- 6945-83-1
-
- Inchi: 1S/C16H16BrNO3/c1-16(2,3)11-4-9-15(14(17)10-11)21-13-7-5-12(6-8-13)18(19)20/h4-10H,1-3H3
- InChI Key: KKGIYAIKGWQFNU-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1)C(C)(C)C)OC1C=CC(=CC=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 349.03138
- Monoisotopic Mass: 349.031
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 356
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.6
- Topological Polar Surface Area: 55Ų
Experimental Properties
- Density: 1.374
- Boiling Point: 381.7°Cat760mmHg
- Flash Point: 184.6°C
- Refractive Index: 1.584
- PSA: 52.37
- LogP: 5.97030
Benzene,2-bromo-4-(1,1-dimethylethyl)-1-(4-nitrophenoxy)- Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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